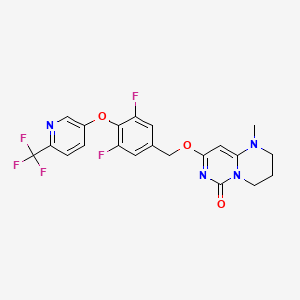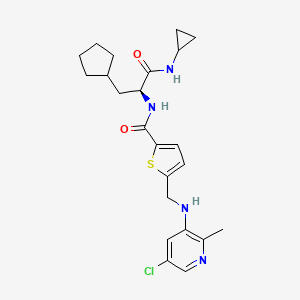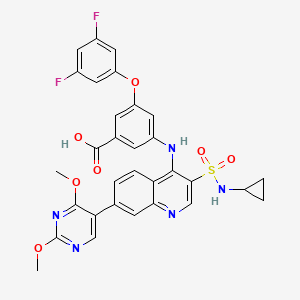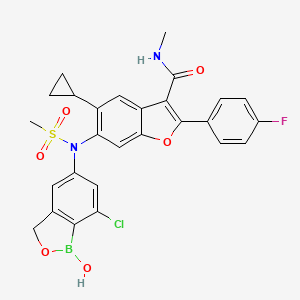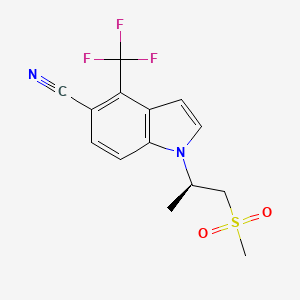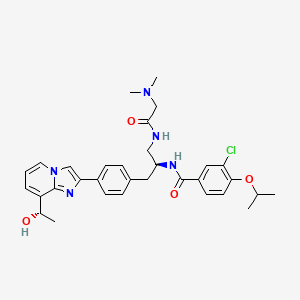
GSK-923295
Overview
Description
GSK-923295 is a small-molecule inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). This compound is notable for its potential in cancer treatment, specifically targeting the mitotic kinesin centromere-associated protein E, which plays a crucial role in chromosome movement during cell division .
Mechanism of Action
Target of Action
GSK-923295, also known as 3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide or GSK-923295A, is a small-molecule inhibitor that primarily targets the mitotic kinesin centromere-associated protein E (CENP-E) . CENP-E plays a crucial role in chromosome movement during early cell division or mitosis .
Mode of Action
This compound interacts with CENP-E by inhibiting its function. CENP-E integrates mitotic spindle mechanics with regulators of the mitotic checkpoint, which regulates the cell-cycle transition from metaphase to anaphase . The inhibition of CENP-E by this compound induces cell cycle arrest during cell duplication, leading to subsequent apoptosis or cell death .
Biochemical Pathways
The inhibition of CENP-E disrupts the normal function of the mitotic spindle, which is essential for chromosome alignment during mitosis . This disruption leads to cell cycle arrest and triggers apoptosis, a programmed cell death pathway . The exact biochemical pathways affected by this compound are still under investigation .
Pharmacokinetics
The mean terminal elimination half-life of this compound was reported to be 9–11 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell cycle arrest and apoptosis . This results in the death of cancer cells, thereby inhibiting tumor growth . One patient with urothelial carcinoma experienced a durable partial response at a certain dose level .
Action Environment
It is generally agreed that the levels of pharmaceuticals in the environment are significantly below those which would result in acute effects in environmental species . Chronic exposure to these levels may pose a potential risk to organisms
Biochemical Analysis
Biochemical Properties
GSK-923295 is a potent inhibitor of the microtubule (MT)-stimulated ATPase activity of the human CENP-E motor domain . It interacts with CENP-E, a key cellular protein important in the alignment of chromosomes during mitosis . The interaction between this compound and CENP-E is crucial for the correct positioning and stabilization of attached chromosomes to spindle microtubules (MTs) at the metaphase plate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the mitotic kinesin CENP-E, which plays an essential role in chromosome movement during early cell division or mitosis . This inhibition leads to cell cycle arrest during cell duplication, resulting in subsequent apoptosis or cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits dose-proportional pharmacokinetics from 10 to 250 mg/m² and does not accumulate upon weekly administration . The mean terminal elimination half-life of this compound is 9–11 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has demonstrated significant antitumor activity against solid tumor models, inducing complete responses in Ewing sarcoma, rhabdoid, and rhabdomyosarcoma xenografts.
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its inhibition of the mitotic kinesin CENP-E
Transport and Distribution
Given its role as an inhibitor of CENP-E, it is likely to be involved in processes related to cell division and chromosome alignment .
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the mitotic spindle, given its role as an inhibitor of the mitotic kinesin CENP-E
Preparation Methods
The synthesis of GSK-923295 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GSK-923295 undergoes several types of chemical reactions, primarily focusing on its interaction with the mitotic kinesin centromere-associated protein E. The compound acts as an allosteric inhibitor, meaning it binds to a site other than the active site on the protein, causing a conformational change that inhibits its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
GSK-923295 has been extensively studied for its potential in cancer therapy. It has shown broad-spectrum activity against various human tumor xenografts in preclinical studies. The compound has demonstrated efficacy in models of colon, breast, ovarian, lung, and other tumors. Its ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further development in cancer treatment .
Comparison with Similar Compounds
GSK-923295 is unique in its specific inhibition of the mitotic kinesin centromere-associated protein E. Similar compounds include other inhibitors of mitotic kinesins, such as ispinesib and monastrol. this compound is distinct in its allosteric inhibition mechanism, which differs from the mechanisms of ispinesib and monastrol .
References
Properties
IUPAC Name |
3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXDBPHBVLYRC-OFVILXPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677145 | |
| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GSK-923295 is an inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). CENP-E plays an essential role in chromosome movement during early cell division or mitosis and integrates mitotic spindle mechanics with regulators of the mitotic checkpoint regulating cell-cycle transition from metaphase to anaphase. Inhibition of CENP-E induces cell cycle arrest during cell duplication leading to subsequent apoptosis or cell death. | |
| Record name | GSK-923295 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06097 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1088965-37-0 | |
| Record name | GSK-923295A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088965370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-N-[(2S)-1-[(N,N-dimethylglycyl)amino]-3-(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)propan-2-yl]-4-[(propan-2-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-923295A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072702W9QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


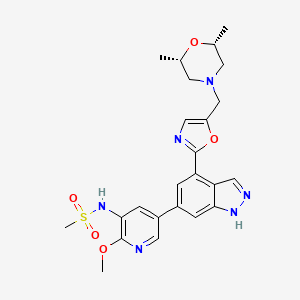
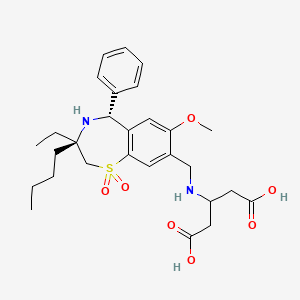
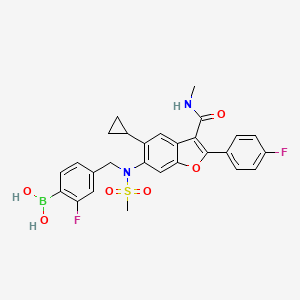
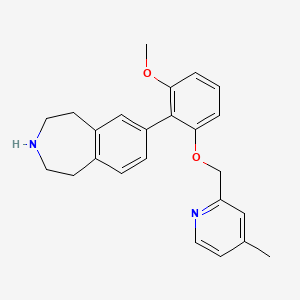
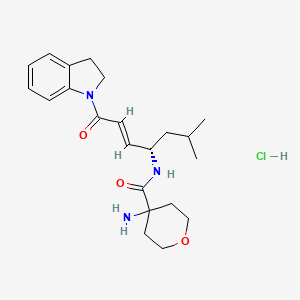
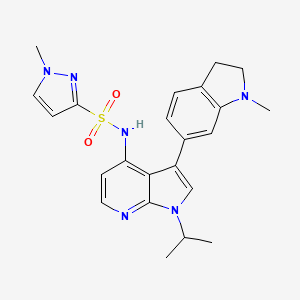

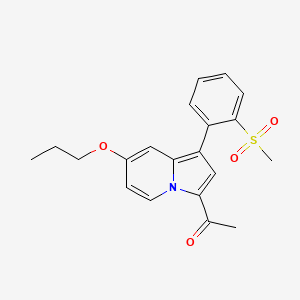
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
